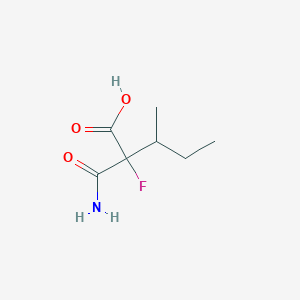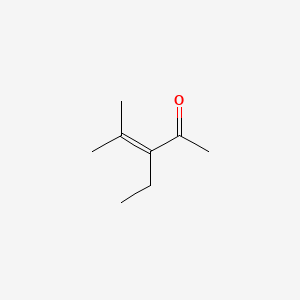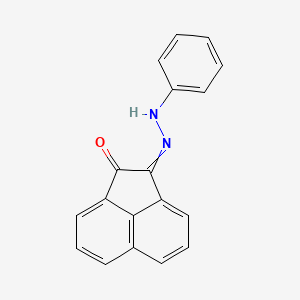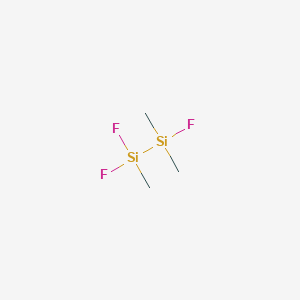
1,1,2-Trifluoro-1,2,2-trimethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trifluoro-1,2,2-trimethyldisilane is an organosilicon compound with the molecular formula C3H9F3Si2 It is characterized by the presence of three fluorine atoms and two silicon atoms, making it a unique member of the disilane family
Vorbereitungsmethoden
The synthesis of 1,1,2-Trifluoro-1,2,2-trimethyldisilane typically involves the reaction of trimethylsilyl fluoride with a suitable fluorinating agent under controlled conditions. One common method includes the use of copper(I) bromide as a catalyst in the silylation of 1,1,2-trifluoroethenylzinc reagent with trimethylsilyl chloride . This reaction is scalable and can be adapted to other trialkyl halosilanes.
Industrial production methods often involve the use of photochlorination techniques, where the compound is synthesized from precursors like HCFC-133a (CF3CH2Cl) through a series of chlorination and fluorination steps .
Analyse Chemischer Reaktionen
1,1,2-Trifluoro-1,2,2-trimethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other fluorinated by-products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen fluoride, chlorine gas, and various organometallic reagents. Major products formed from these reactions depend on the specific conditions and reagents used but often include fluorinated silanes and silicon-based materials .
Wissenschaftliche Forschungsanwendungen
1,1,2-Trifluoro-1,2,2-trimethyldisilane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated organic molecules and polymers.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for imaging agents.
Wirkmechanismus
The mechanism by which 1,1,2-Trifluoro-1,2,2-trimethyldisilane exerts its effects involves the interaction of its silicon-fluorine bonds with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which stabilize the silicon centers and facilitate various reactions .
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trifluoro-1,2,2-trimethyldisilane can be compared with other halogen-substituted disilanes, such as:
- 1,1,1-Trimethyldisilane (H3SiSiMe3)
- 1,1,1-Trichloro-2,2,2-trimethyldisilane (Cl3SiSiMe3)
- 1,1,1-Tribromo-2,2,2-trimethyldisilane (Br3SiSiMe3)
These compounds share similar structural features but differ in their reactivity and applications due to the nature of the halogen substituents. The presence of fluorine atoms in this compound imparts unique electronic properties, making it more reactive and suitable for specific applications compared to its chloro- and bromo-substituted counterparts .
Eigenschaften
CAS-Nummer |
15063-60-2 |
|---|---|
Molekularformel |
C3H9F3Si2 |
Molekulargewicht |
158.27 g/mol |
IUPAC-Name |
difluoro-[fluoro(dimethyl)silyl]-methylsilane |
InChI |
InChI=1S/C3H9F3Si2/c1-7(2,4)8(3,5)6/h1-3H3 |
InChI-Schlüssel |
WHXBXZAOQKALJY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(F)[Si](C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


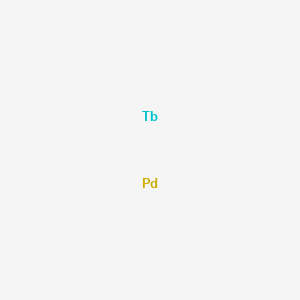

![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)

![1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14713964.png)
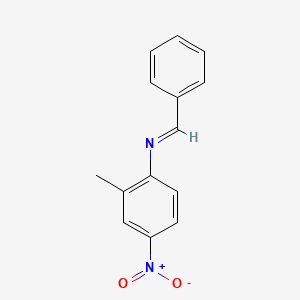
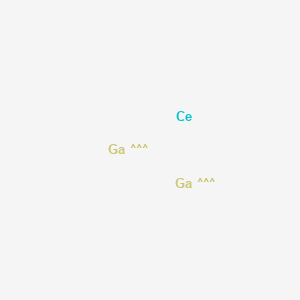
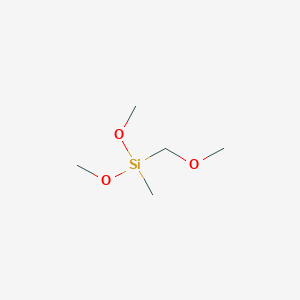
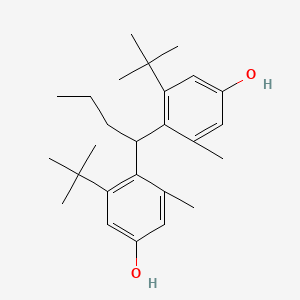
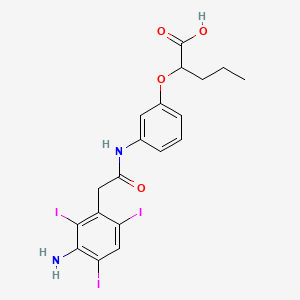
![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)
